2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄F₃NO₃·HCl and a molecular weight of 301.69 g/mol. This compound is characterized by its trifluoromethyl group and trimethoxyphenyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde as the starting material.
Formation of the Schiff Base: The aldehyde group is reacted with an amine, such as trifluoroacetamide, to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve larger-scale reactions and purification techniques to ensure the compound's purity and yield. The use of continuous flow reactors and advanced separation methods can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form less fluorinated analogs.
Substitution: The amine group can undergo substitution reactions with different electrophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less fluorinated analogs.
Substitution Products: Various amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone: A closely related compound with a ketone functional group instead of an amine.
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol: Another analog with an alcohol functional group.
Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its trifluoromethyl group, which imparts significant chemical stability and biological activity. This compound's trimethoxyphenyl group also provides additional versatility in its applications compared to similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3.ClH/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3;/h4-5,10H,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVUUENKWZPFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-73-4 | |
Record name | Benzenemethanamine, 3,4,5-trimethoxy-α-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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